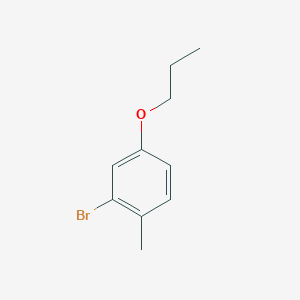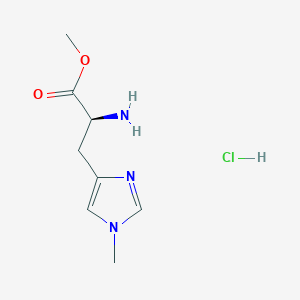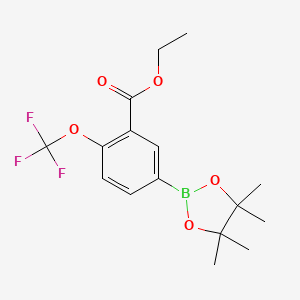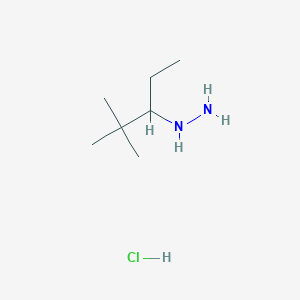![molecular formula C12H20ClNO3 B6342886 2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 147811-97-0](/img/structure/B6342886.png)
2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C12H20ClNO3 . It is a derivative of phenol, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with two methoxy groups (OCH3) at the 2 and 6 positions, a propylamino group (NH2) attached to a methyl group at the 4 position . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.7451 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Enzymatic Oxidation and Potential Applications in Detoxification : Laccase from Pyricularia oryzae has been used to oxidize phenolic azo dyes, including derivatives of 2,6-dimethoxy-substituted phenol. This process results in the detoxification of azo dyes, suggesting potential environmental applications (Chivukula & Renganathan, 1995).
Antibacterial Activity : Dipropofol, a dimer of 2,6-diisopropylphenol, has shown strong antibacterial activity against gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This indicates the potential of related phenolic compounds in antibacterial applications (Ogata et al., 2005).
Chemical Synthesis and Characterization : The synthesis and characterization of derivatives and related compounds have been widely studied. These studies are crucial for understanding the chemical properties and potential industrial applications of these compounds (O'reilly, Derwin, & Lin, 1990).
Allosteric Modifiers of Hemoglobin : Research has explored the design and synthesis of novel hemoglobin oxygen affinity decreasing agents. These agents, structurally related to 2,6-dimethoxyphenol derivatives, have potential clinical applications in areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).
Catalytic Applications : Studies have also focused on the catalytic applications of related compounds, such as the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes. This research opens up potential avenues in organic synthesis (Qian, Dawe, & Kozak, 2011).
Hydrogel Synthesis for Drug Delivery : The creation of controlled release systems through the preparation and characterization of hydrogels based on 2-hydroxyethyl methacrylate (HEMA) involves related compounds. Such research is significant for developing new drug delivery methods (Şenol & Akyol, 2018).
Eigenschaften
IUPAC Name |
2,6-dimethoxy-4-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3;/h6-7,13-14H,4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIWBNEFOWNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)OC)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)

![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B6342838.png)



![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)

